3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole
Overview
Description
3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole is a complex organic compound that features a triazole ring, a brominated methoxyphenyl group, and a methylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the Brominated Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl precursor, followed by its attachment to the triazole ring through a nucleophilic substitution reaction.
Attachment of the Methylsulfanyl Linkage: The methylsulfanyl group is introduced via a thiolation reaction, where a suitable thiol reacts with the brominated intermediate.
Final Coupling with 2-Methylphenoxy Group: The final step involves the coupling of the synthesized intermediate with 2-methylphenoxy group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the brominated phenyl group, potentially leading to debromination.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new pharmaceuticals.
Materials Science: Its unique structure may lend itself to applications in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The brominated methoxyphenyl group may enhance the compound’s binding affinity through halogen bonding, while the methylsulfanyl linkage can participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole is unique due to its combination of a triazole ring, a brominated methoxyphenyl group, and a methylsulfanyl linkage
Properties
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2S/c1-4-11-25-20(13-27-18-8-6-5-7-15(18)2)23-24-21(25)28-14-16-9-10-19(26-3)17(22)12-16/h4-10,12H,1,11,13-14H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQUJGXAVMBATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(N2CC=C)SCC3=CC(=C(C=C3)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.